N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a pyrazole-thiophen-ethyl backbone and a 4-(trifluoromethoxy)benzoyl group. The pyrazole ring (3,5-dimethyl substitution) and thiophen group may enhance binding affinity to biological targets, while the trifluoromethoxy group contributes to metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-12-10-13(2)25(24-12)16(17-4-3-9-28-17)11-23-18(26)14-5-7-15(8-6-14)27-19(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOGUPNSMARPDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement combining pyrazole, thiophene, and trifluoromethoxy functionalities, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a molecular weight of approximately 357.33 g/mol. The structure can be represented as follows:
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. These interactions may modulate various signaling pathways, leading to observed biological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrazole and thiophene rings have shown inhibitory effects against various cancer cell lines. In vitro studies have demonstrated that related compounds can induce apoptosis in tumor cells and inhibit cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 15.4 | |
| Compound B | MCF7 | 22.1 | |
| Compound C | A549 | 18.5 |
Anti-inflammatory Properties
The compound's anti-inflammatory potential has also been explored. Similar pyrazole derivatives have shown to inhibit pro-inflammatory cytokines in cellular models, suggesting that this compound may possess similar activity.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Study on Pyrazole Derivatives
A study published in MDPI evaluated a series of pyrazole derivatives for their biological activities, highlighting their potential as anti-cancer agents. The study reported that the incorporation of trifluoromethoxy groups enhances the lipophilicity and bioavailability of the compounds, thereby improving their efficacy against cancer cell lines.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest strong interactions with key enzymes responsible for tumor growth, indicating a promising avenue for further research.
Scientific Research Applications
Overview
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structural features, including a pyrazole ring, a thiophene moiety, and a trifluoromethoxy-substituted benzamide, make it a subject of interest for research into biological activities and therapeutic applications.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects. Research has indicated that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of pyrazole and thiophene have shown promising results in inhibiting mTORC1 activity and modulating autophagy pathways, suggesting their potential as anticancer agents .
The compound's biological activity is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Binding to receptors can alter physiological responses.
- Antimicrobial Properties : Some studies suggest that similar structures disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Chemical Reactions and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Achieved through condensation reactions involving diketones and hydrazine.
- Introduction of the Thiophene Ring : Accomplished via cross-coupling reactions using thiophene derivatives.
- Attachment of the Benzamide Group : Final coupling with 4-(trifluoromethoxy)benzoyl chloride under basic conditions .
Case Studies
Recent studies have highlighted the antiproliferative effects of compounds related to the pyrazole and thiophene structures. For example:
- Anticancer Activity : A study demonstrated that derivatives of pyrazole exhibited submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells, indicating a potential pathway for drug development .
- Mechanisms of Action : The interactions between the compound and cellular targets have been analyzed through molecular modeling studies, providing insights into binding affinities and mechanisms that could lead to effective therapies .
Comparison with Similar Compounds
Notes
Structural Uniqueness : The combination of pyrazole, thiophene, and trifluoromethoxy in the target compound distinguishes it from sulfonyl- or trifluoromethyl-substituted analogs.
Synthesis Challenges : Unlike , which employs triazole tautomerism, the target compound’s synthesis may require careful control of coupling reactions to avoid byproducts.
Preparation Methods
Strategic Bond Disconnections
- Amide bond formation : Coupling 4-(trifluoromethoxy)benzoic acid derivatives with a pyrazole-thiophene-ethylamine intermediate.
- Pyrazole ring construction : Cyclocondensation of hydrazines with 1,3-diketones or acetylenic ketones.
- Thiophene incorporation : Cross-coupling reactions (e.g., Suzuki-Miyaura) or direct substitution during pyrazole synthesis.
Synthesis of 3,5-Dimethyl-4-(Thiophen-2-yl)-1H-Pyrazole
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole core is synthesized via cyclocondensation, a well-established method for regioselective pyrazole formation.
Procedure :
- Reactants :
- Thiophene-2-carboxaldehyde (1.0 equiv)
- Hydrazine hydrate (1.2 equiv)
- 2,4-Pentanedione (1.1 equiv)
Conditions :
Mechanism :
Regioselectivity :
Yield : 78–85% after crystallization in isopropanol/H2O.
Functionalization of the Pyrazole Core with an Ethylamine Linker
N-Alkylation of Pyrazole
Introducing the ethylamine side chain requires selective alkylation at the pyrazole nitrogen.
Procedure :
- Reactants :
- 3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazole (1.0 equiv)
- 2-Bromoethylamine hydrobromide (1.2 equiv)
Conditions :
Workup :
- Neutralization with HCl, extraction with EtOAc, and drying over Na2SO4.
Synthesis of 4-(Trifluoromethoxy)benzoyl Chloride
Chlorination of 4-(Trifluoromethoxy)benzoic Acid
Procedure :
- Reactants :
- 4-(Trifluoromethoxy)benzoic acid (1.0 equiv)
- Thionyl chloride (3.0 equiv)
Conditions :
- Catalyst: DMF (1 drop)
- Solvent: Toluene, reflux (110°C, 2 h)
Isolation :
- Evaporation under reduced pressure yields the acid chloride as a pale-yellow liquid.
Purity : >95% (by 1H NMR).
Amide Coupling to Form the Final Product
Schotten-Baumann Reaction
Procedure :
- Reactants :
- Pyrazole-thiophene-ethylamine (1.0 equiv)
- 4-(Trifluoromethoxy)benzoyl chloride (1.1 equiv)
Conditions :
Workup :
- Acidification with HCl, filtration, and recrystallization from ethanol.
Comparative Analysis of Synthetic Routes
| Method Step | Advantages | Challenges | Yield (%) |
|---|---|---|---|
| Cyclocondensation | One-pot, cost-effective | Regioselectivity control | 78–85 |
| Suzuki Coupling | Precise thiophene positioning | Requires halogenated intermediate | 70–75 |
| N-Alkylation | Straightforward functionalization | Competing O-alkylation | 65–70 |
| Schotten-Baumann Coupling | Mild conditions, high scalability | Sensitivity to hydrolysis | 80–85 |
Mechanistic Insights and Optimization Strategies
Enhancing Regioselectivity in Pyrazole Formation
Mitigating Side Reactions During N-Alkylation
- Phase-transfer catalysis : Using tetrabutylammonium bromide improves alkylation efficiency.
- Temperature control : Maintaining 60°C minimizes degradation.
Characterization and Quality Control
Spectroscopic Validation
- 1H NMR :
- Pyrazole protons: δ 6.25 (s, 1H, C4-H).
- Thiophene protons: δ 7.45–7.10 (m, 3H).
- Mass Spectrometry :
- [M+H]+: m/z 452.1 (calculated: 452.12).
Purity Assessment
- HPLC : >99% purity using C18 column (MeCN/H2O, 70:30).
Q & A
Basic: What are the recommended synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide?
The compound can be synthesized via multi-step reactions involving amide bond formation and heterocyclic coupling. A general approach includes:
- Step 1 : Reacting a thiophene-containing intermediate (e.g., 2-(thiophen-2-yl)ethylamine) with 3,5-dimethyl-1H-pyrazole under nucleophilic substitution conditions using DMF as a solvent and K₂CO₃ as a base to introduce the pyrazole moiety .
- Step 2 : Coupling the resulting intermediate with 4-(trifluoromethoxy)benzoyl chloride in the presence of pyridine or a similar catalyst to form the benzamide backbone. Reaction monitoring via TLC and purification by column chromatography is critical to isolate the final product .
- Key considerations : Optimize reaction time and temperature to avoid side reactions (e.g., hydrolysis of the trifluoromethoxy group).
Basic: Which analytical techniques are essential for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm the pyrazole (δ ~6.0–6.5 ppm for pyrazole protons), thiophene (δ ~7.2–7.5 ppm), and benzamide (δ ~8.0 ppm for amide NH) groups .
- IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and trifluoromethoxy C-F vibrations (~1200–1250 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ via ESI-MS) .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonds stabilizing the amide group) using SHELX software .
Advanced: How can researchers optimize reaction yields during synthesis?
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in pyrazole substitution steps .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for heterocyclic coupling reactions to improve efficiency .
- Purification : Employ gradient elution in column chromatography to separate byproducts with similar Rf values .
- Troubleshooting : If intermediates degrade (e.g., thiophene ring oxidation), conduct reactions under inert atmospheres (N₂/Ar) .
Advanced: What crystallographic methods validate the compound’s structure?
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement, focusing on:
- Challenges : Co-crystallization of intermediates (e.g., thioamide byproducts) may require repeated recrystallization in methanol/water mixtures .
Advanced: How to address contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., antimicrobial IC₅₀) under standardized conditions (pH, temperature) to confirm activity thresholds .
- SAR analysis : Compare substituent effects (e.g., trifluoromethoxy vs. methoxy groups) on target binding using molecular docking .
- Data interpretation : Apply qualitative research frameworks (e.g., iterative triangulation) to resolve discrepancies between in vitro and in vivo results .
Basic: What pharmacological screening strategies are recommended?
- In vitro assays :
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced: What mechanistic insights explain its reactivity in heterocyclic transformations?
- Cyclization pathways : The pyrazole-thiophene moiety undergoes acid-catalyzed cyclization (e.g., in H₂SO₄) to form fused thiadiazole-triazine systems, confirmed via LC-MS and SCXRD .
- Electrophilic substitution : The trifluoromethoxy group directs electrophiles to the benzamide ring’s meta-position, influencing regioselectivity in further functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
